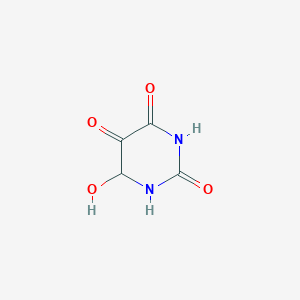![molecular formula C15H12N4OS B101880 3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 288068-45-1](/img/structure/B101880.png)
3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research studies. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide has various biochemical and physiological effects. It has been found to inhibit cell proliferation and induce cell death in certain cancer cell lines. Additionally, it has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide in lab experiments is its selectivity for a specific protein kinase. This makes it a useful tool for studying the role of this kinase in various biological processes. However, one limitation is that it may not be effective in all cell lines or organisms, which can limit its applicability in certain research studies.
Direcciones Futuras
There are several future directions for research on 3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide. One area of interest is its potential as a therapeutic agent for certain diseases, such as cancer and inflammatory disorders. Additionally, further studies are needed to fully understand its mechanism of action and its effects on various biological processes. Further optimization of the synthesis method may also be necessary to improve the yield and purity of the product.
Conclusion:
In conclusion, 3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound with potential applications in various research studies. Its selectivity for a specific protein kinase makes it a useful tool for studying the role of this kinase in various biological processes. Further research is needed to fully understand its mechanism of action and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide involves the reaction of 2-amino-5-(pyridin-4-yl)-1,3,4-thiadiazole with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. This method has been optimized and yields a high purity product.
Aplicaciones Científicas De Investigación
3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide has been studied for its potential applications in various research studies. One of the main areas of research is its mechanism of action. It has been found that this compound acts as a selective inhibitor of a specific protein kinase, which makes it a useful tool for studying the role of this kinase in various biological processes.
Propiedades
Número CAS |
288068-45-1 |
|---|---|
Nombre del producto |
3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide |
Fórmula molecular |
C15H12N4OS |
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
3-methyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H12N4OS/c1-10-3-2-4-12(9-10)13(20)17-15-19-18-14(21-15)11-5-7-16-8-6-11/h2-9H,1H3,(H,17,19,20) |
Clave InChI |
YLPUUWJBJFOTLT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)C3=CC=NC=C3 |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B101802.png)

![2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B101804.png)
![Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate)](/img/structure/B101805.png)


![6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B101808.png)




